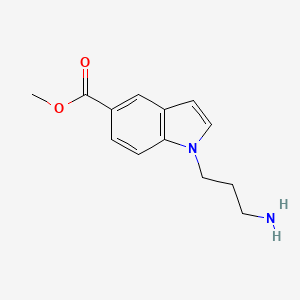

methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate

Descripción

Propiedades

Fórmula molecular |

C13H16N2O2 |

|---|---|

Peso molecular |

232.28 g/mol |

Nombre IUPAC |

methyl 1-(3-aminopropyl)indole-5-carboxylate |

InChI |

InChI=1S/C13H16N2O2/c1-17-13(16)11-3-4-12-10(9-11)5-8-15(12)7-2-6-14/h3-5,8-9H,2,6-7,14H2,1H3 |

Clave InChI |

FRXJKLTTZKCUKE-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC2=C(C=C1)N(C=C2)CCCN |

Origen del producto |

United States |

Métodos De Preparación

Formation of Indole-5-carboxaldehyde Intermediate

A common route to prepare indole-5-carboxylate derivatives begins with the synthesis of indole-5-carboxaldehyde or related intermediates. This can be achieved via the Vilsmeier-Haack reaction using aniline derivatives as starting materials.

-

- Phosphorus oxychloride is slowly added to anhydrous dimethylformamide at 0–5 °C to generate the Vilsmeier reagent.

- A 2-methylaniline derivative is then added dropwise to this reagent under the same temperature, stirred at room temperature, and refluxed at 80–90 °C for 5–8 hours.

- After reaction completion, the mixture is neutralized with saturated sodium carbonate to pH 8–9, and the product is isolated by filtration and recrystallization.

Yields : Typically good to high yields of 3-indole carbaldehyde derivatives are obtained (exact yields vary by substrate but often exceed 70%).

Oxidation and Esterification to Methyl Indole-5-carboxylate

The aldehyde group at the 5-position can be oxidized to the carboxylic acid or directly converted to the methyl ester by standard esterification methods such as Fischer esterification or via methylation of the acid chloride.

Alternatively, starting from commercially available methyl 1H-indole-5-carboxylate can bypass this step.

N-Alkylation with 3-Aminopropyl Chain

Ullmann-Type N-Alkylation

Methyl 1H-indole-5-carboxylate can be N-alkylated at the indole nitrogen using 3-bromopropylamine or protected versions thereof under copper(I)-catalyzed Ullmann-type coupling conditions.

-

- Copper(I) iodide as catalyst

- 1,1,3,3-Tetramethylguanidine as base

- Bis-triphenylphosphine-palladium(II) chloride as co-catalyst

- Solvent: 1,4-dioxane

- Temperature: ~80 °C

- Reaction time: ~18 hours

This method provides efficient N-alkylation with good to high yields (often above 70%).

Alternative Alkylation via Nucleophilic Substitution

Recent advances using microflow reactor technology allow rapid and mild generation of highly reactive (1H-indol-3-yl)methyl electrophiles, enabling nucleophilic substitution with aminoalkyl nucleophiles.

This method minimizes side reactions such as dimerization and oligomerization, improving yield and purity.

Reaction times are extremely short (fractions of a second) at mild temperatures (around 25 °C).

Protection and Deprotection Strategies for Amino Group

The amino group on the propyl chain is typically protected during the alkylation step to prevent side reactions.

Common protecting groups include tert-butyloxycarbonyl (Boc).

After N-alkylation, the protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) with scavengers like triisopropylsilane to yield the free amine.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack formylation | POCl3 + DMF, 2-methylaniline derivative | 0–5 °C, then reflux 80–90 °C | 5–8 hours | >70 | Forms indole-5-carboxaldehyde intermediate |

| Esterification | Acid chloride + MeOH or Fischer esterification | Reflux or RT | Several hours | Variable | Produces methyl indole-5-carboxylate |

| N-Alkylation (Ullmann) | CuI, Pd catalyst, 3-bromopropylamine (protected) | 80 °C | ~18 hours | 70–90 | Efficient N-alkylation on indole nitrogen |

| Amino protection removal | TFA/DCM + triisopropylsilane | RT | 1–2 hours | 40–50 | Deprotection of Boc group to free amine |

| Microflow nucleophilic substitution | Microflow reactor, rapid mixing, 25 °C | 25 °C | <1 second | High | Minimizes side reactions, novel approach |

Research Findings and Considerations

The Vilsmeier-Haack approach is a classical and reliable method for functionalizing the indole ring at the 3-position with aldehyde or carboxyl groups, which can be further transformed into esters.

Ullmann-type copper-catalyzed N-alkylation provides a robust method for introducing aminoalkyl chains onto the indole nitrogen, with good control over reaction conditions and yields.

Protection of the amino group is essential to prevent side reactions during alkylation and can be efficiently removed later.

Microflow technology represents a cutting-edge method that allows rapid and mild synthesis of indole derivatives, reducing by-products and improving purity, though it requires specialized equipment.

The overall synthetic route must balance yield, purity, reaction time, and operational simplicity depending on the scale and purpose (research vs. industrial).

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: 3-bromopropylamine, potassium carbonate, organic solvents.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. The aminopropyl group allows the compound to interact with biological receptors, enzymes, and proteins, potentially modulating their activity. The indole core can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The following table compares methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate with key analogs:

Key Observations :

- The 3-aminopropyl group introduces a primary amine, which is absent in analogs with aromatic (e.g., 4-fluorophenyl) or non-polar (e.g., allyl) substituents.

- Spectral Differences : The methyl carboxylate proton resonance (δ ~4.0 ppm) is consistent across analogs, but substituent-specific signals (e.g., allyl protons in , selenyl groups in ) distinguish their NMR profiles.

Insights :

- High yields in analogs (e.g., 91% in ) suggest that electron-rich substituents (e.g., selenyl) may stabilize intermediates. The 3-aminopropyl group’s basicity could complicate purification, requiring specialized conditions.

Actividad Biológica

Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Synthesis of Methyl 1-(3-Aminopropyl)-1H-Indole-5-Carboxylate

The compound can be synthesized through various methods involving the alkylation of indole derivatives. For instance, methyl indole-5-carboxylate can be reacted with appropriate amines to introduce the 3-aminopropyl group. The synthesis typically involves the use of solvents like dichloromethane (DCM) and dimethylformamide (DMF), along with bases such as sodium hydride to facilitate the reaction .

Biological Activity

Anticancer Properties

Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate exhibits notable antiproliferative activity against various cancer cell lines. Studies have shown that similar indole derivatives can inhibit the growth of HeLa, MCF-7, and HT-29 cancer cells. For instance, compounds in related studies demonstrated IC50 values ranging from 0.34 to 6.68 μM against these cell lines, indicating significant cytotoxicity .

Mechanisms of Action

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase. Flow cytometric analysis revealed that treated cells exhibited a significant increase in G2/M phase population, suggesting that the compound interferes with normal cell cycle progression .

- Apoptosis Induction : Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate may also induce apoptosis in cancer cells. Apoptosis assays indicated a dose-dependent increase in apoptotic cells upon treatment, highlighting its potential as an anticancer agent .

- Tubulin Polymerization Inhibition : The compound acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics similar to colchicine. Immunofluorescence studies confirmed that treated cells displayed aggregated microtubules around the nuclei, further supporting its role in inhibiting tubulin polymerization .

Comparative Biological Activity

To better understand the biological activity of methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate, a comparison with other indole derivatives is provided in Table 1.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate | HeLa | TBD | Apoptosis, Cell Cycle Arrest |

| Compound 7d | MCF-7 | 0.34 | Tubulin Polymerization Inhibition |

| Compound X | HT-29 | TBD | Induces Apoptosis |

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives similar to methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate:

- Anticancer Activity : In vitro studies demonstrated that specific modifications on the indole ring significantly enhanced antiproliferative activity against various cancer cell lines. For example, compounds with methoxy substitutions showed increased efficacy due to better interaction with cellular targets .

- Antimicrobial Properties : Indoles are also known for their antimicrobial activities. Research indicates that certain derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving indole derivatives and aminopropyl groups. A common approach is to reflux a mixture of 3-formyl-1H-indole-2-carboxylate (or analogous precursors) with aminopropyl reagents in acetic acid, using sodium acetate as a base. For example, and detail reflux conditions (3–5 hours) with acetic acid to form crystalline precipitates, followed by recrystallization from DMF/acetic acid mixtures . Optimization may involve adjusting molar ratios (e.g., 1.1 equiv of aldehyde derivatives) or exploring alternative catalysts.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to verify indole ring protons, methyl ester groups, and the aminopropyl side chain (e.g., as in , where methyl 1H-indol-5-carboxylate’s structure was validated via NMR) .

- X-ray crystallography : Resolve crystal structures to confirm molecular geometry and hydrogen-bonding patterns. and demonstrate orthorhombic crystal systems (space group Pbcm) with coplanar indole-carboxylate moieties .

Q. What purification strategies are effective for this compound?

- Methodology : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is recommended for high-purity yields. highlights washing precipitates with acetic acid, water, ethanol, and diethyl ether to remove unreacted reagents . Chromatographic methods (e.g., silica gel column chromatography) may also separate byproducts, depending on polarity.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP, CAM-B3LYP, or M06-2X functionals) can model electronic transitions, vibrational spectra, and solvent effects. applied these methods to methyl 1H-indol-5-carboxylate, revealing solvent-dependent spectral shifts and hydrogen-bonding interactions . For the 3-aminopropyl derivative, simulate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity or ligand-protein interactions.

Q. What strategies resolve contradictions in biological activity data for indole derivatives like this compound?

- Methodology : Address discrepancies via:

- Dose-response studies : Test activity across multiple concentrations to identify non-linear effects.

- Structural analogs : Compare with derivatives lacking the aminopropyl group (e.g., methyl 1-methyl-1H-indole-3-carboxylate in ) to isolate functional group contributions .

- Target validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinities to proposed targets (e.g., enzymes or receptors). highlights indole derivatives as enzyme inhibitors, suggesting similar assays for this compound .

Q. How does the aminopropyl side chain influence molecular interactions in solid-state or solution-phase studies?

- Methodology : Analyze hydrogen-bonding networks via X-ray crystallography (as in ) or IR spectroscopy. The aminopropyl group may form intermolecular H-bonds with carboxylate oxygens or solvent molecules. For solution studies, conduct pH-dependent -NMR to observe protonation states of the amine group, which could affect solubility or bioactivity .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

- Methodology : Optimize exothermic reactions (e.g., reflux steps) using controlled heating and stirring. recommends scaling reagent ratios proportionally but notes potential side reactions (e.g., dimerization) at larger volumes. Implement in-line monitoring (e.g., HPLC or FTIR) to detect intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.